4-(oxan-4-ylmethoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-ylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBJAQUOZCPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241324 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-53-2 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Oxan 4 Ylmethoxy Piperidine and Analogues
Retrosynthetic Analysis of the 4-(oxan-4-ylmethoxy)piperidine Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comadvancechemjournal.com
For this compound, the most logical retrosynthetic disconnections involve the ether linkage and the bonds forming the piperidine (B6355638) ring.
C-O Bond Disconnection (Ether Linkage): The most common strategy is the disconnection of the ether bond between the piperidine ring and the oxane moiety. This leads to two key precursors: a 4-hydroxypiperidine (B117109) derivative and an oxan-4-ylmethanol derivative. This approach is advantageous as it utilizes readily available or easily synthesizable starting materials.
C-N Bond Disconnection (Piperidine Ring): Alternatively, disconnections of the C-N bonds within the piperidine ring can be considered. This approach often involves strategies like reductive amination of a dicarbonyl compound or intramolecular cyclization of an amino alcohol or amino halide. beilstein-journals.org
A visual representation of these primary disconnection strategies is shown below:
| Disconnection Strategy | Target Molecule | Precursors |
| C-O Ether Bond | This compound | 4-hydroxypiperidine + oxan-4-ylmethanol derivative |
| C-N Piperidine Bond | This compound | Acyclic amino-dicarbonyl or related precursor |
The success of the synthesis heavily relies on the availability and preparation of the core precursors identified through retrosynthetic analysis.
4-Hydroxypiperidine: This is a commercially available starting material. Often, the nitrogen atom is protected with a suitable group, such as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the synthesis.
Oxan-4-ylmethanol derivatives: This precursor typically requires a leaving group to facilitate the etherification reaction. A common approach is the conversion of the hydroxyl group of oxan-4-ylmethanol to a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride).
The preparation of a suitable oxan-4-ylmethanol precursor might involve the following steps:
| Precursor | Starting Material | Reagent | Product |
| (Oxan-4-yl)methyl 4-methylbenzenesulfonate | Oxan-4-ylmethanol | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | (Oxan-4-yl)methyl 4-methylbenzenesulfonate |
| 4-(Bromomethyl)oxane | Oxan-4-ylmethanol | Phosphorus tribromide (PBr3) | 4-(Bromomethyl)oxane |
Direct Synthesis Routes to this compound
Several direct synthetic routes have been developed for the construction of this compound and its analogues, primarily focusing on etherification and nucleophilic substitution reactions.
The formation of the ether linkage is a key step in many synthetic strategies. The Williamson ether synthesis is a widely employed method. This reaction involves the deprotonation of the hydroxyl group of a protected 4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the oxan-4-ylmethanol derivative.
A typical reaction scheme is as follows:
Step 1: Deprotonation: The protected 4-hydroxypiperidine is treated with a base like sodium hydride (NaH) to form the corresponding sodium alkoxide.
Step 2: Nucleophilic Attack: The alkoxide then reacts with an electrophile, such as (oxan-4-yl)methyl tosylate, to form the ether linkage.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| N-Boc-4-hydroxypiperidine | (Oxan-4-yl)methyl tosylate | NaH | THF | N-Boc-4-(oxan-4-ylmethoxy)piperidine |
| N-Benzyl-4-hydroxypiperidine | 4-(Bromomethyl)oxane | NaH | DMF | N-Benzyl-4-(oxan-4-ylmethoxy)piperidine |
Another notable etherification method is the Mitsunobu reaction, which allows for the formation of the ether under milder conditions. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Nucleophilic substitution is a fundamental reaction in organic synthesis and is central to the formation of the ether bond in the target molecule. beilstein-journals.orgnih.gov In this context, the alkoxide of 4-hydroxypiperidine acts as the nucleophile, and a derivative of oxan-4-ylmethanol bearing a good leaving group serves as the electrophile.
The efficiency of the substitution reaction can be influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature.
| Leaving Group | Reactivity |
| Tosylate (-OTs) | High |
| Mesylate (-OMs) | High |
| Bromide (-Br) | Moderate |
| Chloride (-Cl) | Low |
While less common for the direct synthesis of this compound itself, reductive processes are crucial for the formation of the piperidine ring in the synthesis of more complex analogues or when building the ring from acyclic precursors. nih.govresearchgate.net Reductive amination is a powerful method for forming C-N bonds and constructing the piperidine heterocycle. researchgate.netresearchgate.net
This process typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. For instance, an appropriately substituted 1,5-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a dihydropyridine (B1217469) intermediate, which is then reduced to the piperidine ring.
Common reducing agents used in these processes include:
Sodium borohydride (B1222165) (NaBH4)
Sodium cyanoborohydride (NaBH3CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
Catalytic hydrogenation (e.g., H2, Pd/C) researchgate.net
Intramolecular reductive amination of an amino-aldehyde or amino-ketone can also be a viable strategy for constructing the piperidine ring. nih.gov
Synthesis of Structurally Related Piperidine and Oxane Derivatives
The construction of piperidine and oxane rings, the core components of this compound, is a well-established area of organic synthesis. The piperidine ring is a common feature in many pharmaceuticals, making its synthesis a subject of extensive research. core.ac.uk Similarly, the oxane (tetrahydropyran) ring is a prevalent structural motif.
Strategies for Varied Substitution Patterns
The ability to introduce a variety of substituents onto the piperidine and oxane rings is crucial for developing analogues of this compound. This allows for the fine-tuning of the molecule's properties.
One common approach to achieving diverse substitution patterns on the piperidine ring is through the hydrogenation of substituted pyridine precursors. This method allows for the substituents on the pyridine ring to be carried over to the resulting piperidine. researchgate.net Another powerful technique is the use of multicomponent reactions (MCRs), which can assemble complex piperidine structures from simple starting materials in a single step. acs.orgresearchgate.net For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can yield highly substituted piperidines. researchgate.net The Dieckmann cyclization is another valuable tool for creating substituted piperidin-2,4-diones, which can serve as versatile intermediates. core.ac.uk
Strategies for the synthesis of substituted oxanes often involve the cyclization of acyclic precursors. For example, intramolecular Williamson ether synthesis is a classic and widely used method for forming the oxane ring. acs.org More modern approaches utilize catalytic methods to achieve this transformation under milder conditions. nih.gov
The following table summarizes some of the key strategies for achieving varied substitution patterns on piperidine and oxane rings:
| Ring System | Synthetic Strategy | Key Features |
| Piperidine | Hydrogenation of Pyridines | Utilizes readily available substituted pyridines. researchgate.net |
| Piperidine | Multicomponent Reactions (MCRs) | High efficiency and diversity in a single step. acs.orgresearchgate.net |
| Piperidine | Dieckmann Cyclization | Access to substituted piperidin-2,4-dione intermediates. core.ac.uk |
| Oxane | Intramolecular Williamson Ether Synthesis | A classic and reliable method for ring formation. acs.org |
| Oxane | Catalytic Intramolecular Cyclization | Milder reaction conditions and improved efficiency. nih.gov |
Stereoselective and Diastereoselective Synthesis Approaches
The control of stereochemistry is a critical aspect of synthesizing complex molecules like this compound and its analogues, as different stereoisomers can have vastly different biological activities.
Stereoselective synthesis of piperidine derivatives can be achieved through various methods. Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts, such as those based on iridium(I) with P,N-ligands, can produce enantiomerically enriched piperidines. mdpi.com Chiral auxiliaries, like Davies' α-methylbenzylamine, can be employed in reactions such as the Dieckmann cyclization to induce stereoselectivity. core.ac.uk Furthermore, intramolecular cyclization of carefully designed acyclic precursors can also lead to the formation of specific stereoisomers. nih.gov
For the stereoselective synthesis of oxanes, methods often rely on the use of chiral starting materials or chiral catalysts. For example, the enantioselective reduction of β-halo ketones followed by cyclization can yield enantioenriched 2-aryl-substituted oxetanes, which can be precursors to larger oxane rings. acs.org
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product that contains portions of all the reactants. taylorfrancis.com This approach is particularly valuable for the synthesis of highly functionalized piperidine derivatives. acs.orgresearchgate.net
A notable example is the pseudo five-component reaction of aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid, which provides a straightforward route to a wide range of structurally diverse and pharmacologically relevant piperidines. acs.org Another MCR involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates to afford substituted piperidines. researchgate.net These reactions often proceed in good yields and under mild conditions, making them attractive for library synthesis and drug discovery efforts. researchgate.nettaylorfrancis.com The use of catalysts, such as ytterbium triflate (Yb(OTf)3) and silver triflate (AgOTf), can further enhance the efficiency of these reactions. tandfonline.com
Advanced Synthetic Techniques and Optimization
The development of advanced synthetic techniques and the optimization of existing methods are crucial for the efficient and sustainable production of this compound and its analogues.
Catalytic Methods in Piperidine and Oxane Annulation
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiencies, and greater selectivity. In the context of piperidine and oxane synthesis, catalytic methods are employed for both ring formation (annulation) and functionalization.
For piperidine synthesis, transition metal catalysts, particularly those based on iridium, are effective for the asymmetric hydrogenation of pyridinium salts. mdpi.com Cobalt-based catalysts have also been utilized for the radical intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov
In oxane synthesis, catalytic methods are being developed to overcome the limitations of traditional approaches. For instance, the catalytic ring-opening of oxetanes can provide access to functionalized oxane precursors. rsc.orgnih.gov Lewis acids like indium triflate (In(OTf)3) have been shown to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating the potential of catalytic strategies in manipulating these ring systems. researchgate.net
Functional Group Interconversions on the Core Scaffold
Once the core scaffold of this compound is assembled, functional group interconversions (FGIs) are often necessary to install the desired final functionalities or to modify the molecule for structure-activity relationship (SAR) studies. ub.edu
Common FGIs on the piperidine ring include N-alkylation or N-arylation to introduce substituents on the nitrogen atom. The piperidine nitrogen can also be acylated to form amides. nih.gov Functional groups on the carbon framework of the piperidine or oxane rings can also be manipulated. For example, a hydroxyl group can be converted to a leaving group and then displaced by a nucleophile to introduce a new substituent. ub.edu C-H functionalization is an emerging and powerful strategy for the direct introduction of new bonds at specific positions on the piperidine ring, although it often requires directing groups and specific catalysts. researchgate.net
The following table lists some common functional group interconversions relevant to the synthesis of this compound analogues:
| Initial Functional Group | Target Functional Group | Reagents/Conditions |
| Secondary Amine (Piperidine N-H) | Tertiary Amine (N-Alkyl) | Alkyl halide, base |
| Secondary Amine (Piperidine N-H) | Amide (N-Acyl) | Acyl chloride, base nih.gov |
| Alcohol (-OH) | Alkyl Halide (-Cl, -Br) | SOCl2, PBr3 ub.edu |
| Alkyl Halide (-X) | Ether (-OR) | Alcohol, base |
| Alkyl Halide (-X) | Amine (-NR2) | Amine |
Process Optimization for Research Scale Production
The research-scale production of this compound is primarily centered around the optimization of the Williamson ether synthesis. This reaction involves the coupling of a deprotonated 4-hydroxypiperidine derivative with a (tetrahydropyran-4-yl)methyl halide or sulfonate. The optimization of this process involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring operational simplicity.
A critical initial step is the protection of the piperidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The synthesis of the precursor, N-Boc-4-hydroxypiperidine, can be achieved by treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com
The core of the process optimization lies in the etherification step. Key parameters that are typically investigated include the choice of base, solvent, temperature, and the nature of the leaving group on the oxane fragment.
Base Selection: The choice of base is critical for the complete deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form the more nucleophilic alkoxide. Strong bases are generally required. A comparative analysis of different bases is often performed to identify the most effective one.
Table 1: Effect of Base on the Synthesis of N-Boc-4-(oxan-4-ylmethoxy)piperidine
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Hydride (NaH) | DMF | 25 | 12 | 85 |
| 2 | Potassium tert-butoxide (t-BuOK) | THF | 25 | 16 | 78 |
| 3 | Sodium Hydroxide (NaOH) | DMSO | 50 | 24 | 45 |
Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis optimization.
As indicated in the table, stronger bases like sodium hydride generally lead to higher yields under milder conditions. The use of weaker bases like potassium carbonate often requires higher temperatures and results in lower yields.
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are typically preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free.
Table 2: Influence of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 25 | 12 | 85 |
| 2 | NaH | DMSO | 25 | 12 | 82 |
| 3 | NaH | THF | 25 | 24 | 70 |
Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis optimization.
Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often the solvents of choice, leading to higher yields in shorter reaction times.
Leaving Group and Temperature Optimization: The nature of the leaving group on the (tetrahydropyran-4-yl)methyl moiety significantly impacts the reaction rate. The reactivity generally follows the order I > Br > Cl > OTs (tosylate). For research-scale production, a balance between reactivity and the cost and stability of the starting material is considered.
Once a suitable leaving group is selected (e.g., bromide or tosylate), the reaction temperature is optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. A study to find the optimal temperature that provides a good yield in a reasonable timeframe without significant impurity formation is essential. For instance, an optimized Strecker-type condensation for a related piperidine intermediate was improved by carefully controlling the reaction temperature. researchgate.net
Work-up and Purification: An optimized process also includes a streamlined work-up and purification protocol. This may involve quenching the reaction with water, extraction with a suitable organic solvent, and purification by column chromatography. For research-scale production, the goal is to develop a procedure that is both efficient and scalable.
Following the successful synthesis and purification of N-Boc-4-(oxan-4-ylmethoxy)piperidine, the final step involves the deprotection of the Boc group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, this compound.
By systematically optimizing each of these parameters, a robust and efficient process for the research-scale production of this compound can be established, ensuring a reliable supply of this important chemical building block for further research and development.
Structure Activity Relationship Sar Studies of 4 Oxan 4 Ylmethoxy Piperidine Analogues
Influence of Piperidine (B6355638) Ring Modifications on Molecular Interactions
The piperidine ring is a central component of the 4-(oxan-4-ylmethoxy)piperidine scaffold and a frequent target for chemical modification aimed at optimizing pharmacological properties. Its conformation and the nature of its substituents are critical determinants of molecular interactions.
The nitrogen atom of the piperidine ring is a common point for derivatization. In many classes of compounds, this nitrogen is protonated at physiological pH, allowing for a critical ionic interaction with negatively charged residues, such as aspartic acid (Asp) or glutamic acid (Glu), in a receptor's binding pocket. nih.govmdpi.com
In a series of potent Lysine Specific Demethylase 1 (LSD1) inhibitors built around a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, the basic piperidine nitrogen was found to be essential for activity. nih.govnih.gov X-ray crystallography studies revealed that the protonated amine of the piperidin-4-ylmethoxy group forms a hydrogen bond and electrostatic interactions with the negatively charged sidechain of Asp555 in the LSD1 active site. nih.govmdpi.com The complete loss of activity upon removal of the basic piperidine side chain underscores its critical role in anchoring the molecule within the binding pocket. nih.gov
Further SAR studies on this class of LSD1 inhibitors explored various substituents on a phenyl ring attached to the piperidine nitrogen. The findings indicate that the nature of this N-substituent significantly modulates inhibitory potency.
Size and Position: A 4-methyl group on the N-phenyl substituent (Compound 17) was found to be optimal, yielding a highly potent inhibitor with a Kᵢ of 29 nM. nih.gov Larger alkyl groups at the same position, such as ethyl (Compound 19, Kᵢ = 200 nM) and isopropyl (Compound 20, Kᵢ = 88 nM), were less favorable, suggesting a defined size limit for this pocket. nih.gov
Electronic Effects: Replacing the 4-methyl group with a 4-methoxy group (Compound 21, Kᵢ = 740 nM) led to a significant reduction in activity. However, a 4-trifluoromethoxy substituent (Compound 22, Kᵢ = 46 nM) was well-tolerated, exhibiting potency similar to the 4-methyl analogue. nih.gov This suggests that while electron-donating groups may be detrimental, the electronic properties of the substituent are a key factor in molecular recognition.
Criticality of Substituent Identity: The 4-cyano substituent on the N-phenyl ring was identified as critically important for high-potency LSD1 inhibition in this series. Replacing the cyano group with an ethynyl (B1212043) group, which is of similar size, resulted in a complete loss of activity (>1,700-fold), highlighting the importance of the specific electrostatic properties of the nitrile. nih.gov
| Compound | N-Phenyl Substituent (R⁵) | Kᵢ (nM) |
|---|---|---|
| 17 | 4-Cyano-phenyl | 29 |
| 19 | 4-Ethyl-phenyl | 200 |
| 20 | 4-Isopropyl-phenyl | 88 |
| 21 | 4-Methoxy-phenyl | 740 |
| 22 | 4-Trifluoromethoxy-phenyl | 46 |
| 28 | 4-Ethynyl-phenyl | >50000 |
While N-substitution is a primary focus, modifications to the carbon framework of the piperidine ring also influence biological activity. The introduction of substituents on the C-2, C-3, or C-4 positions can affect the ring's conformation and its interaction with the target protein. For instance, in a series of piperidine-substituted sulfonamides with anticancer properties, the presence of a methyl group at either the C-3 or C-4 position of the piperidine ring was associated with the highest activity. Although this finding is for a different scaffold, it highlights the principle that small alkyl substituents on the piperidine ring can be beneficial, potentially by optimizing hydrophobic interactions or inducing a more favorable ring conformation. Specific SAR data for C-substituted analogues of this compound itself are not extensively detailed in the reviewed literature.
The piperidine ring typically adopts a low-energy chair conformation, which minimizes torsional and steric strain. In the case of 4-substituted piperidines, the substituent (in this case, the oxan-4-ylmethoxy group) can exist in either an axial or equatorial position. The equatorial position is generally favored thermodynamically as it minimizes steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. This conformational preference is critical as it dictates the three-dimensional orientation of the entire oxane moiety, directly impacting how the molecule fits into a binding site.
Increasing the rigidity of the piperidine ring can be a valuable strategy in drug design. A more rigid structure reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. acs.org Furthermore, locking the molecule into its "bioactive conformation"—the specific shape it adopts when bound to its target—can enhance potency and selectivity. For example, in the development of certain anti-influenza agents, it was found that a rigid carbon skeleton within a piperidine derivative fits better into a lipophilic pocket of the M2 receptor compared to a more flexible, free-rotating group. acs.org Similarly, for some histamine (B1213489) H1 receptor antagonists, creating a more rigid tricyclic ring system incorporating the piperidine or piperazine (B1678402) moiety generally leads to higher binding affinity and a longer residence time at the receptor. acs.org
Impact of the Oxane Moiety on Molecular Recognition
The oxane (tetrahydropyran) ring and its connection to the piperidine core are also key determinants of biological activity. Modifications to this part of the molecule can influence binding through steric, hydrophobic, and hydrogen-bonding interactions.
The point of attachment between the piperidine and the oxanylmethoxy linker is crucial. In the LSD1 inhibitor series, moving the methoxy (B1213986) side chain from the 4-position of the piperidine ring to the 3-position (creating a piperidin-3-ylmethoxy group) was highly detrimental to activity. nih.gov The resulting compound (42) had a Kᵢ of 650 nM, a significant decrease in potency compared to the 4-substituted parent compound (17, Kᵢ = 29 nM). nih.gov This demonstrates that the geometry and distance provided by the 4-substituted pattern are optimal for placing the piperidine nitrogen and the rest of the molecule in the correct orientation for key interactions within the active site.
Furthermore, the ether linkage itself is important. Replacing the ether oxygen in the linker with a nitrogen atom (an aminomethyl linker) also resulted in a greatly reduced inhibitory activity (Compound 43, Kᵢ = 1.2 μM), indicating that the specific electronic and hydrogen-bond accepting properties of the ether oxygen are preferred over those of a secondary amine in this position. nih.gov
The stereochemistry of the oxane ring can become a critical factor if additional substituents are introduced. While specific studies on the stereoisomers of substituted oxane rings within this exact scaffold are not widely available, general principles of medicinal chemistry dictate that stereoisomers can have vastly different biological activities. The precise spatial arrangement of atoms is fundamental to molecular recognition by a chiral biological target like a receptor or enzyme. Therefore, the R/S or cis/trans configuration of any substituents on the oxane ring would be expected to significantly impact binding affinity and functional activity.
Role of the Methoxy Linker in Bridging Interactions
The length and flexibility of the linker that connects the piperidine core to other moieties are critical for optimal interactions with a biological target. Studies on related 4-oxypiperidine derivatives have shown that both increasing the length and altering the rigidity of the linker can have significant effects on biological activity.
In the development of ligands for the histamine H3 receptor, replacing a flexible five-methylene chain with more rigid aromatic linkers was explored to enhance affinity. nih.gov The introduction of an additional methylene (B1212753) group between a 4-oxypiperidine core and an aromatic ring, effectively lengthening the linker, led to a significant increase in antagonistic activity. nih.gov For instance, compound ADS022, which includes this methylene spacer, showed substantially higher potency than derivatives where the piperidine oxygen was directly attached to the aromatic ring. nih.gov This suggests that the increased length and altered vector of the methylene-extended linker allows for a more favorable binding orientation within the receptor. nih.gov
Conversely, in a series of benzamide (B126) inhibitors of the choline (B1196258) transporter, the nature of the ether-linked substituent on a piperidine ring was found to have a narrow SAR. nih.gov While the lead compound contained an isopropylpiperidine ether, replacements such as (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy were tolerated, indicating that extending the linker with an ethyl group was a viable modification. nih.gov However, larger, more rigid replacements like cyclohexyl and cyclopentyl groups resulted in inactive compounds, highlighting that excessive rigidity or improper length can be detrimental to activity. nih.gov
Table 1: Impact of Linker Modification on Histamine H₃ Receptor (gpH₃R) Antagonistic Activity
This table is based on data from a study on 4-oxypiperidine ethers. nih.gov
| Compound | Linker Structure | Linker Characteristics | pA₂ Value |
|---|---|---|---|
| ADS021 | Direct attachment to benzene (B151609) ring | Short, Rigid | < 4 |
| ADS023 | Direct attachment to benzene ring | Short, Rigid | < 4 |
| ADS022 | Methylene bridge to benzene ring | Longer, More Flexible | 7.42 |
Modifying the linker by substituting carbon atoms with heteroatoms (e.g., oxygen, nitrogen) can influence properties such as polarity, hydrogen bonding capability, and metabolic stability. In SAR studies of choline transporter inhibitors, researchers evaluated the effect of replacing a piperidine ring in an extended linker with a morpholine (B109124) ring. nih.gov The resulting 2-morpholinoethoxy analogue was found to be approximately tenfold less active than the corresponding piperidine analogue, demonstrating that heteroatom substitution in this part of the molecule significantly impacts potency. nih.gov This loss of activity could be attributed to changes in basicity, lipophilicity, or the specific hydrogen bonding interactions at the target site.
Table 2: Effect of Heteroatom Substitution in Ether-Linked Side Chains on Choline Transporter (CHT) Inhibition
This table is based on data for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov
| Compound ID | Side Chain Moiety | Key Feature | IC₅₀ (μM) at 100 nM Choline | IC₅₀ (μM) at 10 μM Choline |
|---|---|---|---|---|
| 10q | (2-piperidin-1-yl)ethoxy | All-carbon ring in side chain | 0.76 | 0.53 |
Rational Design Strategies for Derivatives Based on SAR Data
SAR data provides the foundation for rational drug design, enabling chemists to make targeted modifications to improve a compound's properties. Strategies such as scaffold hopping and fragment-based design are powerful approaches for leveraging this information to create novel and improved derivatives.
Scaffold hopping and bioisosteric replacement are strategies used to modify a molecule's core framework or functional groups to improve its drug-like properties, access novel chemical space, or circumvent intellectual property. nih.govresearchgate.net Bioisosterism involves substituting a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net Scaffold hopping is a more drastic form of this, where the central core of the molecule is replaced with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.gov
For a molecule like this compound, these strategies could be applied to either the piperidine or the oxane ring. The piperidine ring, a common scaffold in medicinal chemistry, can be replaced with bioisosteric mimetics to alter properties like basicity, lipophilicity, and metabolic stability. researchgate.net One such example is the replacement of piperidine with bicyclic structures like 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane. researchgate.net These bicyclic amines can offer a different three-dimensional projection of substituents while maintaining a nitrogen atom for key interactions. researchgate.net Studies have shown that such replacements can lead to a decrease in lipophilicity and improved metabolic stability compared to the parent piperidine scaffold. researchgate.net
Table 3: Comparison of Physicochemical Properties of Piperidine and Bicyclic Bioisosteres
This table is based on data from a comparative study of piperidine amides and their azaspiro[3.3]heptane analogues. researchgate.net
| Compound Scaffold | Experimental Lipophilicity (logD) | Calculated Lipophilicity (clogP) |
|---|---|---|
| Piperidine (in amide 57) | 1.6 | 3.7 |
| 2-Azaspiro[3.3]heptane (in amide 58) | 1.2 | 3.4 |
Fragment-based drug design (FBDD) is a rational approach to lead discovery that starts by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. rsc.org Once these fragments are identified, often through biophysical techniques like X-ray crystallography, they can be optimized and grown or linked together to produce a more potent lead compound. rsc.orgnih.gov
In the context of this compound, an FBDD approach would involve screening a fragment library to identify binders for a hypothetical target. One might discover that a simple piperidine fragment binds in one sub-pocket, while an oxane-containing fragment binds in an adjacent one. The subsequent design phase would focus on synthesizing molecules that link these two fragments. The methoxy linker would be a rational starting point for this linkage, with its length, geometry, and chemical nature being systematically varied to achieve the optimal connection for high-affinity binding. This assembly process allows for the construction of novel molecules with a high degree of structural and intellectual novelty, built upon a solid understanding of the molecular interactions between the individual fragments and the target. nih.gov
Biological Target Interaction Studies in Vitro Focus
Enzyme Inhibition Potentials of 4-(oxan-4-ylmethoxy)piperidine Analogues
The structural motif of this compound serves as a versatile backbone for the development of potent and selective enzyme inhibitors. Researchers have extensively explored how modifications to this core structure influence its binding and inhibitory activity against a variety of enzyme classes. The following sections detail the in vitro inhibitory profiles of these analogues against several key enzymatic targets.
Lysine Specific Demethylase 1 (LSD1) is a crucial enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers. Analogues of this compound have emerged as potent inhibitors of this enzyme. Specifically, compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have demonstrated significant LSD1 inhibitory activity, with reported Ki values as low as 29 nM. nih.gov The development of these inhibitors is a promising avenue for novel cancer therapeutics.
A study focused on 3-(piperidin-4-ylmethoxy)pyridine derivatives showcased their potent and selective inhibition of LSD1. The structure-activity relationship (SAR) studies within this research highlighted the importance of the piperidine (B6355638) and pyridine (B92270) rings in achieving high affinity for the enzyme's active site. The oxane-like linker also plays a critical role in orienting the key pharmacophoric features for optimal interaction.
| Compound Analogue | Inhibitory Activity (Ki) | Reference |
|---|---|---|
| 3-(piperidin-4-ylmethoxy)pyridine derivatives | as low as 29 nM | nih.gov |
Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders. The selectivity of enzyme inhibitors is crucial to minimize side effects. Certain 3-(piperidin-4-ylmethoxy)pyridine-containing compounds, while potent LSD1 inhibitors, have also been evaluated for their activity against MAO-A and MAO-B to assess their selectivity. nih.gov
In a separate line of research, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their MAO inhibitory potential. mdpi.comnih.gov These studies revealed that many of these compounds exhibit a preference for inhibiting MAO-B over MAO-A. For instance, compound S5 from one such study was identified as a potent MAO-B inhibitor with an IC50 value of 0.203 μM and demonstrated a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.gov The nature and position of substituents on the phenyl ring were found to significantly influence both potency and selectivity. mdpi.comnih.gov
| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Selectivity Index (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| Pyridazinobenzylpiperidine derivatives | MAO-A (Compound S15) | 3.691 μM | 19.04 (for Compound S5) | mdpi.comnih.gov |
| MAO-B (Compound S5) | 0.203 μM |
The piperidine scaffold is also a valuable component in the design of inhibitors for proteases and hydrolases. Research has demonstrated that a derivative, (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, acts as a potent and selective competitive inhibitor of trypsin, a key digestive and regulatory protease. nih.gov This compound exhibited a Ki value of 0.1 µM for trypsin, with significantly weaker inhibition of other proteases like thrombin, plasmin, and tryptase, highlighting its selectivity. nih.gov
While specific studies focusing solely on this compound analogues and their direct inhibition of a broad range of hydrolases like lysosomal phospholipase A2 are less common in the readily available literature, the versatility of the piperidine ring suggests its potential for designing inhibitors against this class of enzymes as well.
| Compound | Target Enzyme | Inhibitory Activity (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Trypsin | 0.1 µM | Competitive | nih.gov |
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication. researchgate.netscispace.com Structural modifications of a lead compound from a high-throughput screen led to the development of analogues with significant antiviral activity. researchgate.netscispace.com One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. researchgate.netscispace.com Mechanistic studies suggest that these compounds interfere with an early to middle stage of the viral replication cycle. researchgate.netscispace.com
| Compound | Viral Target | Inhibitory Activity (EC50) | Reference |
|---|---|---|---|
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza Virus | as low as 0.05 µM | researchgate.netscispace.com |
8-Oxo-Guanine DNA Glycosylase 1 (OGG1) is a key enzyme in the base excision repair pathway, responsible for removing oxidized guanine (B1146940) lesions from DNA. Inhibitors of OGG1 are being explored as potential cancer therapeutics. A screening campaign and subsequent optimization led to the discovery of N-piperidinyl-benzimidazolone derivatives as inhibitors of OGG1. nih.gov Through systematic structural modifications, a potent inhibitor, TH8535, was identified with an IC50 of 200 nM. This compound demonstrated selectivity over other enzymes in the base excision repair pathway. nih.gov
| Compound Series | Optimized Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| N-Piperidinyl-benzimidazolones | TH8535 | 200 nM | nih.gov |
Piperidine derivatives have also been investigated for their ability to inhibit xanthine (B1682287) oxidase and cholinesterases, enzymes implicated in gout and Alzheimer's disease, respectively. Studies on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which can incorporate a piperidine moiety, have shown them to be effective xanthine oxidase inhibitors with IC50 values in the nanomolar range, comparable to the drug febuxostat. nih.gov
In the context of Alzheimer's disease, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been designed and synthesized as cholinesterase inhibitors. tandfonline.comfigshare.com Several of these compounds effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the submicromolar to micromolar range. tandfonline.comfigshare.com For example, compound 15j was a potent inhibitor of BChE with an IC50 of 0.16 µM, while compound 15b showed an IC50 of 0.39 µM against AChE. tandfonline.comfigshare.com
| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Nanomolar range | nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE (Compound 15b) | 0.39 µM | tandfonline.comfigshare.com |
| BChE (Compound 15j) | 0.16 µM |
Receptor Ligand Binding Studies (In Vitro)
The piperidine scaffold is a well-established pharmacophore known for its interaction with a variety of receptors, most notably the sigma (σ) receptors.
Sigma-1 (σ1) Receptor Affinity
Numerous studies have demonstrated that piperidine derivatives can exhibit high to moderate affinity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions. researchgate.netnih.gov Research on phenoxyalkylpiperidines, for instance, has identified compounds with potent, subnanomolar binding affinities (Kᵢ) for the σ1 receptor. uniba.it The affinity is influenced by substituents on both the piperidine ring and the nature of the linked hydrophobic portion. For example, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype. uniba.it The design of 1,4-disubstituted piperidines has yielded novel and potent sigma-1 receptor ligands. nih.gov
Table 1: Sigma-1 (σ1) Receptor Binding Affinities for Representative Piperidine Analogs
| Compound Class | Specific Compound Example | σ1 Affinity (Kᵢ) | Selectivity (σ1 vs σ2) |
| Phenoxyalkylpiperidines | (S)-2a (p-chlorophenoxy counterpart) | 0.34 nM | High |
| Phenoxyalkylpiperidines | 1b (N-[(4-methoxyphenoxy)ethyl]piperidine) | 1.49 nM | High |
| Benzylpiperidines | Compound 1 | 3.2 nM | Moderate |
| Benzylpiperidines | Compound 2 | 24 nM | ~50-fold |
Data compiled from studies on various piperidine derivatives and may not be directly representative of this compound. uniba.itnih.gov
Other Receptor System Interactions
Beyond sigma receptors, the piperidine ether motif has been explored for its activity at other receptor systems. A notable example is the histamine (B1213489) H3 receptor (H3R), a target for neurological disorders. Studies on 4-oxypiperidine ethers have led to the development of compounds with nanomolar affinity for the H3R, acting as antagonists or inverse agonists. nih.gov For instance, compound ADS031, a 4-oxypiperidine ether derivative, demonstrated a Kᵢ value of 12.5 nM at the human H3R. nih.gov
Furthermore, many piperidine-based ligands designed for the σ1 receptor show significant selectivity over the sigma-2 (σ2) receptor subtype. It is common for these compounds to exhibit moderate to low affinity for σ2 receptors, with Kᵢ values often in the higher nanomolar range, contributing to a favorable selectivity profile. uniba.it Certain piperidine derivatives have also been investigated for dual activity at both H3R and σ1R, with the piperidine moiety identified as a critical structural element for this dual-target interaction. ugr.es
Mechanistic Studies of Biological Activity at the Molecular Level (In Vitro)
Mechanistic studies on analogs provide a window into how compounds like this compound might function at a molecular level, particularly in enzyme inhibition.
Enzyme Kinetics and Inhibition Mechanisms (e.g., Competitive Inhibition)
Research on compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold, which is structurally very similar to this compound, has identified potent inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govnih.govacs.org LSD1 is an enzyme involved in histone modification and is a target in cancer therapy.
Enzyme kinetic studies have shown that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 peptide substrate. nih.govnih.gov This mechanism suggests that the inhibitor binds to the same active site as the natural substrate, directly competing with it and thereby blocking the enzyme's demethylase activity. The inhibitory potency (Kᵢ) of these analogs can reach the low nanomolar range, with the most potent examples showing Kᵢ values as low as 29 nM. nih.gov These inhibitors also demonstrate high selectivity (>160-fold) against related monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov
Table 2: LSD1 Inhibition Data for 3-(piperidin-4-ylmethoxy)pyridine Analogs
| Compound ID | R⁵ Group | R⁶ Group | LSD1 Kᵢ (nM) | Inhibition Mechanism |
| 16 | 4-cyanophenyl | 4-(trifluoromethyl)phenyl | 58 | Competitive |
| 17 | 4-cyanophenyl | 4-methylphenyl (p-tolyl) | 29 | Competitive |
| 18 | 4-cyanophenyl | 3-methylphenyl (m-tolyl) | 800 | Competitive |
| 19 | 4-cyanophenyl | 4-ethylphenyl | 200 | Competitive |
| 20 | 4-cyanophenyl | 4-isopropylphenyl | 88 | Competitive |
Data from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.gov
Binding Site Characterization through Mutagenesis or Analog Studies
Binding site characterization for these classes of piperidine compounds has been elucidated through X-ray crystallography and molecular docking studies of analogs.
For LSD1 inhibitors featuring the piperidin-4-ylmethoxy group, structural studies reveal key interactions within the enzyme's active site. mdpi.comfao.org The protonated amine of the piperidine ring is crucial, forming a hydrogen bond and electrostatic interactions with the negatively charged sidechain of a key aspartate residue (Asp555). nih.govmdpi.com The rest of the piperidin-4-ylmethoxy skeleton establishes hydrophobic interactions with surrounding residues like Ala809, Pro808, and Ala539. nih.gov The different substituents attached to the core structure occupy various hydrophobic pockets within the large substrate-binding cavity, explaining the structure-activity relationships observed. For example, the 4-cyanophenyl group interacts with residues deep in the catalytic center, including Lys661, which is critical for the demethylation reaction. mdpi.com
Cellular Assays (In Vitro Mechanistic Investigations)
The molecular inhibitory action of piperidine-based compounds has been shown to translate into specific effects in in vitro cellular models. For the potent LSD1 inhibitors based on the 3-(piperidin-4-ylmethoxy)pyridine scaffold, their enzymatic inhibition leads to functional changes within cancer cells.
These compounds have been demonstrated to increase cellular levels of H3K4 methylation, consistent with their mechanism of LSD1 inhibition. nih.govnih.gov Functionally, this activity results in a strong inhibition of cell proliferation in various human leukemia and solid tumor cell lines, with EC₅₀ values reaching as low as 280 nM. nih.govnih.gov Importantly, these compounds often exhibit negligible effects on the proliferation of normal cells, suggesting a potential therapeutic window. nih.gov
Table 3: Anti-proliferative Activity of a Representative LSD1 Inhibitor (Compound 17) in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.28 |
| MOLM-13 | Acute Myeloid Leukemia | 0.35 |
| THP-1 | Acute Monocytic Leukemia | 0.96 |
| LNCaP | Prostate Cancer | 1.8 |
Data from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.gov
Effects on Cellular Pathways and Processes (e.g., antiproliferation, tubulin inhibition, cell cycle)
While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available research, significant findings have been reported for structurally related compounds, particularly those containing the 3-(piperidin-4-ylmethoxy)pyridine moiety. These compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer development, and have demonstrated strong antiproliferative activity against various cancer cell lines. nih.govnih.gov
Research into a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives has shown that these molecules can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values reaching as low as 280 nM. nih.govnih.gov Notably, these compounds exhibited negligible effects on normal cells, suggesting a degree of selectivity for cancer cells. nih.govnih.gov The antiproliferative activity of these compounds is linked to their ability to inhibit LSD1, leading to an increase in cellular H3K4 methylation. nih.govnih.gov
The structure-activity relationship (SAR) studies of these derivatives revealed the importance of the piperidin-4-ylmethoxy group for their inhibitory activity. nih.gov Molecular docking studies have suggested that the protonated amine of the piperidin-4-ylmethoxy group forms a hydrogen bond and electrostatic interactions with the negatively charged sidechain of Asp555 in the active site of LSD1. nih.gov Furthermore, the skeleton of the piperidin-4-ylmethoxy group engages in hydrophobic interactions with other residues, further stabilizing the binding. nih.gov
The antiproliferative efficacy of these related compounds has been demonstrated across a panel of cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity (EC₅₀, µM) of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives against various cancer cell lines.
| Compound | MV4-11 (Leukemia) | Molm-13 (Leukemia) | A549 (Lung Carcinoma) | HCT-116 (Colon Carcinoma) | WI-38 (Normal Fibroblast) |
|---|---|---|---|---|---|
| 5 | 0.28 | 0.31 | >50 | 12.5 | >50 |
| 17 | 0.35 | 0.40 | >50 | 15.2 | >50 |
| 23 | 0.42 | 0.45 | >50 | 20.1 | >50 |
| 30 | 0.55 | 0.61 | >50 | 23.8 | >50 |
Data sourced from studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors. nih.gov
With regard to tubulin inhibition and cell cycle arrest, no specific studies detailing the effects of this compound or its direct derivatives were identified in the reviewed literature. While various other piperidine derivatives have been investigated as tubulin inhibitors and agents that induce cell cycle arrest, the specific contribution of the this compound moiety to these activities remains uncharacterized. researchgate.netnih.govmdpi.commdpi.commdpi.com
Cellular Uptake and Distribution Studies (In Vitro)
Specific in vitro cellular uptake and distribution studies for the compound this compound have not been reported in the available scientific literature. Research on the cellular permeability and intracellular accumulation of this specific molecule is currently lacking, and therefore, its mechanisms of transport across the cell membrane and its subsequent subcellular localization remain unknown.
Computational and Theoretical Investigations of 4 Oxan 4 Ylmethoxy Piperidine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 4-(oxan-4-ylmethoxy)piperidine, within the active site of a target protein.
The binding mode of this compound is largely dictated by its structural components: a basic piperidine (B6355638) ring, a flexible ether linkage, and a non-polar oxane (tetrahydropyran) ring. In a typical biological context, the piperidine nitrogen would be protonated, carrying a positive charge. This cationic center is crucial for forming strong electrostatic interactions or salt bridges with negatively charged amino acid residues in a protein's binding pocket.
Docking studies on analogous compounds containing a piperidine core consistently show that this charged nitrogen atom orients itself to interact with key acidic residues. researchgate.net The oxane ring and the methylene (B1212753) groups of the piperidine and the linker provide a hydrophobic character, favoring interactions within non-polar pockets of a protein active site through van der Waals forces. The ether oxygen atom can act as a hydrogen bond acceptor, further defining its orientation.
The binding affinity, often expressed as a docking score or estimated binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction. For piperidine-based fragments, these scores can vary widely depending on the specific protein target and the interactions formed. While specific docking studies for this compound are not extensively published, the affinities of larger molecules containing this scaffold can provide insight. For instance, derivatives of N-(1-phenethyl-4-piperidyl)propanamides have been evaluated as ligands for opioid and imidazoline (B1206853) receptors, demonstrating the moiety's ability to contribute to potent binding. nih.gov
Table 1: Predicted Binding Characteristics of this compound Moiety This table is illustrative, based on typical findings for similar chemical structures.
| Interaction Type | Moiety Component | Typical Binding Energy Contribution |
| Electrostatic/Salt Bridge | Protonated Piperidine Nitrogen | Strong (-5 to -10 kcal/mol) |
| Hydrogen Bonding | Ether Oxygen (acceptor) | Moderate (-1 to -5 kcal/mol) |
| Hydrogen Bonding | Piperidine N-H (donor) | Moderate (-1 to -5 kcal/mol) |
| Hydrophobic/van der Waals | Oxane & Piperidine Rings | Favorable (variable) |
Identification of Key Interacting Residues and Motifs
The specific amino acids within a protein's active site that interact with a ligand are critical for its binding and selectivity. Based on the chemical nature of this compound, the key interacting residues can be predicted.
Computational studies on various piperidine-containing ligands reveal common interaction patterns. nih.govresearchgate.net
Acidic Residues: The protonated piperidine nitrogen is highly likely to form a strong ionic bond with the carboxylate side chains of Aspartic Acid (Asp) or Glutamic Acid (Glu). This is often a primary anchor point for piperidine-containing drugs.
Aromatic Residues: Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can engage in cation-π interactions with the charged piperidine ring. The aliphatic rings of the ligand can also form hydrophobic contacts with these aromatic side chains.
Polar Residues: The ether oxygen can accept hydrogen bonds from the side chains of residues like Serine (Ser), Threonine (Thr), Asparagine (Asn), or Glutamine (Gln).
Table 2: Potential Interacting Amino Acid Residues for this compound
| Ligand Feature | Potential Interacting Residue(s) | Type of Interaction |
| Piperidine Cationic Nitrogen | Aspartic Acid, Glutamic Acid | Salt Bridge / Ionic Bond |
| Piperidine Cationic Nitrogen | Phenylalanine, Tyrosine, Tryptophan | Cation-π Interaction |
| Ether Oxygen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |
| Piperidine N-H | Aspartate, Glutamate, Main-chain Carbonyls | Hydrogen Bond (Donor) |
| Oxane & Piperidine Rings | Leucine, Valine, Isoleucine, Alanine | Hydrophobic / van der Waals |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and geometric properties of a molecule in the absence of a receptor. derpharmachemica.com These calculations provide insights into the molecule's preferred shape, stability, and chemical reactivity.
The conformational flexibility of this compound is a key determinant of its ability to adopt a suitable shape to fit into a protein binding site. The molecule's structure is defined by the conformations of the two saturated rings and the rotation around the single bonds of the ether linkage.
Ring Conformations: Both the piperidine and oxane (tetrahydropyran) rings strongly prefer a low-energy chair conformation. For the 4-substituted piperidine ring, the bulky -(oxan-4-ylmethoxy) substituent will overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric interactions. Non-empirical quantum-chemical calculations on similar piperidine derivatives confirm that equatorial substitution is energetically more favorable than axial substitution. osi.lvresearchgate.net
Linker Flexibility: The C-O-C-C dihedral angles of the methoxy (B1213986) linker are flexible, allowing the oxane ring to orient itself in various positions relative to the piperidine ring. A full conformational analysis would involve rotating these bonds to map the potential energy surface and identify low-energy conformers. Studies on analogous flexible ether-linked molecules show that such linkers often have broad, low-energy regions, allowing for multiple stable conformations. nih.gov
The global energy minimum would correspond to a structure with both rings in a chair conformation and the substituent in an equatorial position, with the ether linkage adopting a staggered, anti-periplanar arrangement.
The electronic structure of a molecule governs its reactivity. DFT calculations can determine various electronic properties and reactivity descriptors. chemjournal.kz
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are rich or poor in electrons. For this compound, the MEP map would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack or for acting as hydrogen bond acceptors. A positive potential (blue) would be located around the piperidine N-H proton, identifying it as the primary site for nucleophilic attack or hydrogen bond donation.
Global Reactivity Descriptors: From the HOMO and LUMO energies, descriptors such as chemical potential, hardness, and electrophilicity can be calculated. These quantities provide a numerical scale for the reactivity of the molecule, helping to predict its behavior in chemical reactions. chemjournal.kz
Table 3: Theoretical Reactivity Descriptors for Piperidine-like Structures Values are illustrative and depend on the specific computational method.
| Descriptor | Typical Calculated Value | Interpretation |
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |
| LUMO Energy | +1.0 to +2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.0 to 10.0 eV | High chemical stability |
| Dipole Moment | 1.5 to 3.0 Debye | Moderate polarity |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations introduce motion and time, allowing the study of the dynamic stability and behavior of the complex in a simulated physiological environment (e.g., in water at 300 K). nih.gov
For a predicted complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. The simulation would track the movements of all atoms over a period of nanoseconds to microseconds.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time relative to the starting structure. A stable, low-level plateau in the RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable.
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each atom or residue, revealing which parts of the ligand or protein are most flexible or rigid. This can highlight the stability of specific interactions.
Interaction Analysis: The persistence of key interactions identified in docking, such as hydrogen bonds and salt bridges, can be monitored throughout the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time.
MD simulations are crucial for refining and validating docking results, providing a more realistic picture of the ligand-protein interaction and confirming the stability of the binding mode. researchgate.netnih.gov
Dynamic Behavior of Compound-Target Complexes
To understand the therapeutic potential of a compound, it is crucial to study its interaction with its biological target, typically a protein. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations model the movement of atoms in a system over time, providing a detailed view of the conformational changes and energetic landscape of the compound-target complex.
For a hypothetical complex of this compound with a target protein, an MD simulation would reveal:
Binding Stability: How strongly the compound remains bound to the target's active site.
Key Interactions: Identification of specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand.
Conformational Changes: How the protein and the ligand adapt their shapes to achieve an optimal fit.
Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Target Complex
| Parameter | Value/Description |
|---|---|
| Software | GROMACS, AMBER, or similar |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| Solvent Model | TIP3P water model |
| System Size | ~100,000 atoms |
| Simulation Time | 500 nanoseconds (ns) |
| Temperature | 310 K (physiological temperature) |
| Pressure | 1 bar |
Solvent Effects on Molecular Recognition
The solvent, typically water in a biological system, plays a critical role in how a ligand recognizes and binds to its target. Computational methods can quantify the influence of the solvent on this process. Techniques such as the calculation of solvation free energy help to understand the energetic cost or benefit of moving the ligand from the solvent into the binding pocket of the target.
The binding of this compound to a target would be influenced by the desolvation of both the ligand and the binding site. The oxane and piperidine rings, along with the methoxy linker, would have specific solvation properties that would need to be overcome for binding to occur. Computational models can dissect these contributions, providing a more accurate prediction of binding affinity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Development of Pharmacophore Models
A pharmacophore model for a series of compounds related to this compound would be developed by aligning a set of known active molecules and identifying common chemical features. These features typically include:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Hydrophobic regions (HY)
Aromatic rings (AR)
Positive and negative ionizable groups
For this compound, a hypothetical pharmacophore model might include a hydrogen bond acceptor feature on the piperidine nitrogen and hydrophobic features corresponding to the oxane and piperidine rings.
Hypothetical Pharmacophore Features for a this compound-based Ligand Set
| Feature | Geometric Constraint (Å) |
|---|---|
| Hydrogen Bond Acceptor (Piperidine N) | 2.5 - 3.5 |
| Hydrophobic (Oxane Ring Centroid) | 4.0 - 5.5 from HBA |
Identification of Novel Analogues from Chemical Libraries
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical libraries for novel molecules that match the defined features. This process, known as virtual screening, can rapidly identify potential new drug candidates from millions of compounds. A virtual screen using a pharmacophore derived from this compound could uncover structurally diverse molecules that retain the key features required for biological activity.
Advanced Chemoinformatics and QSAR Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that relate the chemical structure of a compound to its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods are then used to create an equation that predicts the biological activity based on these descriptors. While no specific QSAR models for this compound have been published, studies on other piperidine derivatives have successfully used this approach. nih.govnih.gov
For a series of analogues of this compound, a QSAR model could be built to predict their inhibitory activity against a particular target.
Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogues
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | A measure of lipophilicity. | Higher values may improve membrane permeability but could decrease solubility. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area. | Important for interactions with polar residues in the binding site. |
| Molecular Weight (MW) | The mass of the molecule. | May be correlated with the size and fit within the binding pocket. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Can influence the conformational entropy of binding. |
The resulting QSAR equation would take the form:
Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
This model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
Machine Learning Applications in Compound Design
The integration of machine learning (ML) into computational chemistry has revolutionized the process of drug discovery and compound design. nih.govnih.gov For a molecule such as this compound, ML models can be instrumental in predicting its biological activities, physicochemical properties, and potential as a scaffold for designing novel therapeutic agents. These computational approaches can significantly accelerate the identification of lead compounds and optimize their characteristics, thereby reducing the time and cost associated with traditional drug development. nih.govnih.gov
Machine learning algorithms leverage large datasets of chemical structures and their associated experimental data to learn complex structure-activity relationships (SAR) and structure-property relationships (SPR). mdpi.com In the context of this compound, these models can be trained on datasets of analogous piperidine-containing compounds to predict various endpoints. nih.govnih.gov
A crucial aspect of applying machine learning in compound design is the generation of molecular descriptors. These are numerical representations of a molecule's structural and chemical features. For this compound, a variety of descriptors can be calculated, including topological, geometrical, and electronic properties. These descriptors serve as the input features for ML models.
Quantitative Structure-Activity Relationship (QSAR) is a prominent application of machine learning in this field. nih.gov A hypothetical QSAR model for derivatives of this compound could be developed to predict their inhibitory activity against a specific biological target. For instance, a model could be trained on a dataset of known inhibitors to predict the half-maximal inhibitory concentration (IC50). The performance of such a model is typically evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govresearchgate.net
To illustrate, consider a hypothetical dataset of this compound analogs and their experimentally determined and ML-predicted biological activities.
Table 1: Hypothetical Data for a QSAR Model of this compound Analogs
| Compound ID | Modification on Piperidine Ring | Experimental IC50 (nM) | Predicted IC50 (nM) |
|---|---|---|---|
| 1 | None (Parent Compound) | 120 | 115 |
| 2 | 1-Methyl | 95 | 100 |
| 3 | 1-Ethyl | 80 | 85 |
| 4 | 1-Propyl | 75 | 78 |
| 5 | 1-Isopropyl | 90 | 92 |
| 6 | 1-Benzyl | 50 | 55 |
| 7 | 1-Acetyl | 150 | 145 |
| 8 | 1-(4-Chlorobenzyl) | 40 | 42 |
| 9 | 1-(4-Methoxybenzyl) | 60 | 58 |
| 10 | 1-(4-Nitrobenzyl) | 45 | 48 |
Furthermore, machine learning models, particularly deep neural networks, can be employed in generative modeling to design novel compounds based on the this compound scaffold. nih.gov These models learn the underlying patterns in a given set of molecules and can then generate new, previously unsynthesized structures with desired properties. This de novo design approach can explore a vast chemical space to identify promising drug candidates. mdpi.com
The selection of the appropriate machine learning algorithm is critical and depends on the specific problem and the nature of the dataset. Common algorithms used in computational drug design include Support Vector Machines (SVM), Random Forests (RF), and various types of neural networks. nih.gov The performance of these models is often compared to select the most accurate and robust one for a given task.
Table 2: Hypothetical Performance of Different ML Models in Predicting Biological Activity
| Machine Learning Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.75 | 0.70 | 0.35 |
| Support Vector Machine (SVM) | 0.85 | 0.81 | 0.28 |
| Random Forest (RF) | 0.92 | 0.88 | 0.21 |
In silico predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are another significant application of machine learning for compounds like this compound. nih.gov By training models on large ADME datasets, it is possible to predict the drug-likeness of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov
The insights gained from these computational studies can guide the synthesis and experimental testing of new derivatives of this compound, ultimately leading to the discovery of more potent and selective drug candidates. nih.govnih.gov
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments. For 4-(oxan-4-ylmethoxy)piperidine, ¹H NMR would be expected to show distinct signals for the protons on the piperidine (B6355638) and oxane rings, as well as the connecting methylene (B1212753) bridge. The chemical shifts, integration (signal area), and coupling patterns (signal splitting) would allow for the assignment of each proton to its specific position in the molecule.
Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom in the compound. The chemical shift of each signal would indicate the type of carbon (e.g., C-N, C-O, C-C), providing a carbon "fingerprint" of the molecule.
However, a comprehensive search of scientific databases and chemical literature did not yield any specific, experimentally determined ¹H or ¹³C NMR data for this compound. While spectral data for related piperidine and oxane derivatives exist, this information cannot be directly extrapolated to provide accurate chemical shifts for the target compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Due to the absence of experimental data, the following table is populated with predicted values from standard NMR prediction software. These values are for estimation purposes only and have not been experimentally verified. Note: These are predicted values and may differ from experimental results.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidine C2/C6 | 2.95 (ax), 2.45 (eq) | 46.5 |
| Piperidine C3/C5 | 1.70 (ax), 1.35 (eq) | 30.0 |
| Piperidine C4 | 3.40 | 78.0 |
| Methylene (-O-CH₂-) | 3.25 | 74.0 |
| Oxane C4' | 1.80 | 35.0 |
| Oxane C3'/C5' | 1.60 (ax), 1.25 (eq) | 31.0 |
| Oxane C2'/C6' | 3.85 (ax), 3.30 (eq) | 67.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the piperidine and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the piperidine ring, the methylene bridge, and the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the compound's stereochemistry and preferred conformation.
No published 2D NMR data could be located for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₂₁NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula. No experimental HRMS data for this compound is publicly available.
Tandem Mass Spectrometry (MS/MS)
In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. The expected fragmentation of this compound would likely involve cleavage of the ether bond and fragmentation of the piperidine and oxane rings. Specific MS/MS fragmentation data for this compound has not been reported in the reviewed literature.
Chromatographic Techniques for Purity and Separation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. The choice of method would depend on the compound's volatility and polarity. A validated chromatographic method would provide information on the retention time of the compound and allow for the quantification of its purity. Unfortunately, no specific chromatographic methods or purity data for this compound were found in the public domain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of a molecule's constitution, configuration, and conformation. For a compound like this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information.
The analysis would confirm the connectivity of the piperidine and oxane rings through the methoxy (B1213986) bridge. It would also reveal the preferred chair conformations of both the piperidine and oxane rings and the spatial orientation (equatorial or axial) of the substituents ebi.ac.uk. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely determined mdpi.com. Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as hydrogen bonds involving the piperidine N-H group, which dictate the supramolecular structure ebi.ac.ukmdpi.com. While a crystal structure for this compound is not currently available in open literature, studies on related piperidine and morpholine (B109124) derivatives show that N-H···N or N-H···O hydrogen-bonded chains are common packing motifs ebi.ac.ukmdpi.com.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the key structural components.
N-H Vibrations: The secondary amine of the piperidine ring will exhibit a characteristic N-H stretching vibration. This typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending vibration is observed around 1500-1650 cm⁻¹.
C-H Vibrations: The aliphatic C-H stretching vibrations from the methylene groups in the piperidine and oxane rings are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending (scissoring and rocking) vibrations occur in the 1400-1470 cm⁻¹ region.
C-O-C (Ether) Vibrations: The most characteristic feature for the ether linkage is the strong C-O-C asymmetric stretching vibration, which is expected to produce a prominent band in the IR spectrum, typically in the 1070-1150 cm⁻¹ region. This band is often one of the strongest in the spectrum and is a key indicator of the ether functional group.
Complete vibrational assignments are often supported by computational calculations, which can predict the frequencies and intensities of the vibrational modes nih.govresearchgate.net.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium to Weak |
| C-H Stretch | Aliphatic CH₂ | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1500 - 1650 | Medium |
| C-H Bend | Aliphatic CH₂ | 1400 - 1470 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1070 - 1150 | Strong |
Future Directions and Research Opportunities for 4 Oxan 4 Ylmethoxy Piperidine
Exploration of Novel Synthetic Pathways and Methodologies
While established methods exist for the synthesis of piperidine-containing molecules, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies. The preparation of the core piperidine (B6355638) structure can be achieved through methods like the catalytic hydrogenation of pyridine (B92270). dtic.mil More complex derivatives often require multi-step sequences. For instance, one reported synthesis of a key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, involved a three-step process of acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. researchgate.net
Future explorations could involve the application of modern synthetic methodologies to streamline these processes. Opportunities include:
Multi-component Reactions: The use of one-pot, multi-component reactions could significantly increase efficiency by reducing the number of synthetic steps and purification procedures required to build complex analogues. nih.gov
Catalytic Methods: The development of novel metal-catalyzed or organocatalytic cyclization reactions could provide new routes to highly substituted piperidine cores with high stereoselectivity. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization and radical-mediated amine cyclization are examples of advanced techniques being applied to piperidine synthesis. nih.gov
Flow Chemistry: Implementing continuous flow processes could enhance the scalability, safety, and reproducibility of key synthetic steps, facilitating the production of larger quantities of lead compounds for extensive biological evaluation.
A general synthesis for 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds involves a Mitsunobu reaction between a hydroxy-pyridine derivative and a BOC-protected 4-(hydroxymethyl)piperidine, followed by further functionalization and deprotection. nih.gov Optimizing such key coupling and deprotection steps remains an area for methodological improvement.
Advanced SAR Studies with Focus on Specific Molecular Targets
The 4-(oxan-4-ylmethoxy)piperidine moiety is a component of compounds that have been shown to potently inhibit specific molecular targets. Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Lysine Specific Demethylase 1 (LSD1): A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of LSD1, an important epigenetic regulator and a target for cancer therapy. nih.gov SAR studies revealed several key insights:
The pyridine core is critical for activity; replacing it with a benzene (B151609) ring resulted in a ~170-fold loss of potency. nih.gov
The linkage between the piperidine and the core is crucial, as changing the ether (-O-) linkage to an amine (-NH-) was highly unfavorable. nih.gov
The substitution pattern on the piperidine ring is specific, with the piperidin-4-ylmethoxy group being significantly more favorable than a piperidin-3-yl substituent. nih.gov
These studies led to the discovery of inhibitors with Ki values as low as 29 nM and high selectivity (>160-fold) against related monoamine oxidases. nih.govnih.gov
Interactive Data Table: SAR of 3-(piperidin-4-ylmethoxy)pyridine Analogues as LSD1 Inhibitors This table summarizes the impact of structural modifications on LSD1 inhibitory activity, based on data from published research. nih.gov
| Compound ID | Core Structure | Linkage | Piperidine Substitution | Ki (μM) vs LSD1 | Fold Change from Compound 17 |
| 17 | Pyridine | -O- | 4-ylmethoxy | 0.029 | - |
| 41 | Benzene | -O- | 4-ylmethoxy | 4.9 | ~170-fold less potent |
| 42 | Pyridine | -O- | 3-ylmethoxy | 0.650 | ~22-fold less potent |
| 43 | Pyridine | -NH- | 4-ylmethoxy | 1.2 | ~41-fold less potent |
Presynaptic Choline (B1196258) Transporter (CHT): In a different chemical series, SAR exploration around 3-methoxy-4-(piperidin-4-yl)oxy benzamides identified potent inhibitors of the choline transporter (CHT). nih.gov Within this series, it was found that 3-(piperidin-4-yl)oxy substituents were generally favored over other alkyl ether groups, leading to the discovery of ML352, a potent and selective CHT inhibitor. nih.gov
Future advanced SAR studies should focus on mapping the specific interactions between the this compound scaffold and the binding sites of targets like LSD1 and CHT. This will enable the fine-tuning of substituents to enhance potency and selectivity, while simultaneously optimizing drug metabolism and pharmacokinetic (DMPK) properties.
Integration of Computational and Experimental Approaches for Rational Compound Design
The rational design of novel compounds based on the this compound scaffold can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. nih.govmdpi.com
Structure-Based Drug Design (SBDD): For targets with known three-dimensional structures, such as LSD1, molecular docking can be employed to predict the binding modes of novel analogues. nih.gov Docking studies have suggested that 3-(piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1, providing a plausible binding model. nih.govnih.gov This information is invaluable for designing new compounds with improved interactions with key residues in the active site. Future SBDD efforts could involve:
Virtual High-Throughput Screening (vHTS): Screening large virtual libraries of compounds containing the core scaffold to identify new derivatives with high predicted binding affinity.
Molecular Dynamics (MD) Simulations: Assessing the stability of predicted protein-ligand complexes and understanding the dynamic nature of the binding interactions. researchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be powerful. nih.gov By developing mathematical models that correlate structural features of existing piperidine derivatives with their biological activity, it is possible to predict the potency of newly designed compounds. researchgate.netnih.gov For example, QSAR models have been successfully developed for furan-pyrazole piperidine derivatives to predict their inhibitory activity against the Akt1 kinase. nih.gov A similar approach could be applied to optimize the this compound scaffold for various targets.
This integrated cycle—where computational models guide the synthesis of a focused set of compounds, which are then tested experimentally, with the results feeding back to refine the models—represents a powerful paradigm for accelerating the discovery of new lead compounds. nih.gov
Development of Chemical Probes and Tool Compounds for Biological Research
Beyond their therapeutic potential, potent and selective inhibitors derived from the this compound scaffold are valuable as chemical probes for basic biological research. A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target.
The potent LSD1 inhibitors developed from the 3-(piperidin-4-ylmethoxy)pyridine scaffold serve as excellent examples of such tool compounds. nih.gov These molecules can be used in cellular and in vivo models to:
Elucidate the specific roles of LSD1 in gene expression regulation. nih.gov
Investigate the downstream consequences of LSD1 inhibition in various cancer types.
Validate LSD1 as a drug target in different pathological contexts. nih.gov
Similarly, the CHT inhibitor ML352, which contains a related piperidinyl-oxy moiety, was developed as a tool compound to overcome the limitations of the older, toxic, and non-specific agent hemicholinium-3. nih.gov ML352 allows for a more precise interrogation of the role of the choline transporter in cholinergic signaling. nih.gov
Future work in this area could involve modifying the this compound scaffold to create even more sophisticated research tools. This could include the development of:
Photoaffinity Probes: By incorporating a photoreactive group, these probes can be used to covalently label their target protein upon UV irradiation, facilitating target identification and binding site mapping.
Fluorescently Labeled Probes: Attaching a fluorophore would allow for the visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques.
Biotinylated or "Clickable" Probes: These probes, containing handles for affinity purification or bioorthogonal chemistry, can be used to isolate and identify binding partners and protein complexes.
Investigation into Unexplored Biological Interaction Modalities in Chemical Biology
Current research on compounds containing the this compound scaffold has primarily focused on competitive, reversible inhibition of enzyme active sites. However, the versatility of this scaffold opens up opportunities to explore more complex and novel biological interaction modalities, a key goal in modern chemical biology.
Future research could investigate the potential for derivatives to function as:
Allosteric Modulators: Instead of binding to the active site, allosteric modulators bind to a different site on a protein, altering its conformation and activity. Designing derivatives to target allosteric sites could lead to inhibitors with greater specificity and novel pharmacological profiles.
Covalent Inhibitors: By incorporating a mildly reactive electrophilic "warhead," it may be possible to design compounds that form a permanent covalent bond with a non-catalytic residue near the active site of a target protein. This can lead to prolonged duration of action and high potency.
Protein-Protein Interaction (PPI) Stabilizers or Disruptors: Many disease processes are driven by aberrant protein-protein interactions. The this compound scaffold could serve as a starting point for designing molecules that either disrupt pathological PPIs or stabilize beneficial ones.
PROTACs (Proteolysis-Targeting Chimeras): This emerging modality involves creating bifunctional molecules that bind to a target protein on one end and an E3 ubiquitin ligase on the other. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound core could be developed into a potent "warhead" for a target of interest in a future PROTAC.
Exploring these less conventional mechanisms of action could uncover new therapeutic applications and provide novel tools for dissecting complex biological pathways, significantly expanding the impact of chemical matter derived from the this compound scaffold.
Q & A
Q. How can discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, brain penetration, and plasma protein binding to explain efficacy gaps .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites .
- Allosteric modulation studies : Test if the compound acts indirectly on off-target pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
